molecular formula C15H23NO2 B8375255 2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester

2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester

Cat. No.: B8375255
M. Wt: 249.35 g/mol
InChI Key: WFFCMDGOIKCLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes an isonicotinic acid core with various alkyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester typically involves esterification reactions. One common method is the Fischer esterification, where isonicotinic acid reacts with isopropanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this ester might involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The process may also include purification steps such as distillation to isolate the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to isonicotinic acid and isopropanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (HCl) or bases (NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Isonicotinic acid and isopropanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester largely depends on its interaction with biological targets. In medicinal chemistry, it may act as a prodrug, where the ester is hydrolyzed in vivo to release the active isonicotinic acid. This active form can then interact with specific enzymes or receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl isonicotinate
  • Methyl isonicotinate
  • Propyl isonicotinate

Uniqueness

2-(1-Ethylpropyl)-6-methylisonicotinic acid isopropyl ester is unique due to its specific alkyl substitutions, which can influence its physical and chemical properties, such as solubility and reactivity. These unique features make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

propan-2-yl 2-methyl-6-pentan-3-ylpyridine-4-carboxylate

InChI

InChI=1S/C15H23NO2/c1-6-12(7-2)14-9-13(8-11(5)16-14)15(17)18-10(3)4/h8-10,12H,6-7H2,1-5H3

InChI Key

WFFCMDGOIKCLPK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC(=CC(=C1)C(=O)OC(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A a solution of 2-chloro-6-methyl-isonicotinic acid isopropyl ester (2.0 g, 9.36 mmol) in dioxane (75 mL) is degassed and put under argon before Pd(dppf) (229 mg, 0.281 mmol) is added. At rt, a 0.5 M solution of 1-ethyl-propylzinc bromide in THF (46.8 mL, 23.4 mmol) is added dropwise to the mixture. The mixture is stirred at 80° C. for 16 h before the reaction is quenched by adding ice-cold water (200 mL). A precipitate forms and the mixture is diluted with EA (200 mL) and filtered through celite. The filtrate is transferred into a separatory funnel. The org. phase is collected and the aq. phase is extracted with EA (120 mL). The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to 4:1 to give 2-(1-ethyl-propyl)-6-methyl-isonicotinic acid isopropyl ester (1.6 g) as a yellow oil; LC-MS: tR=0.79 min, [M+1]+=250.14; 1H NMR (D6-DMSO): δ 0.70 (t, J=7.3 Hz, 6H), 1.33 (d, J=6.3 Hz, 6H), 1.58-1.70 (m, 4H), 2.51 (s, 3H), 2.55-2.63 (m, 1H), 5.15 (hept, J=5.8 Hz), 7.39 (s, 1H), 7.49 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(dppf)
Quantity
229 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
46.8 mL
Type
reactant
Reaction Step Three

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